2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione
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Overview
Description
2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxy groups and two methoxyphenyl groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with a cyclohexadiene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
- 2,5-Dihydroxy-3,6-bis(4-methylphenyl)-2,5-cyclohexadiene-1,4-dione
- 2,5-Dihydroxy-3,6-bis(4-chlorophenyl)-2,5-cyclohexadiene-1,4-dione
Uniqueness
Compared to similar compounds, 2,5-Dihydroxy-3,6-bis(4-methoxyphenyl)-2,5-cyclohexadiene-1,4-dione is unique due to the presence of methoxy groups, which influence its reactivity and properties. These groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct in its applications and behavior.
Properties
IUPAC Name |
2,5-dihydroxy-3,6-bis(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-25-13-7-3-11(4-8-13)15-17(21)19(23)16(20(24)18(15)22)12-5-9-14(26-2)10-6-12/h3-10,21,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTVVGIJKMIBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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